3-(3-Bromophenyl)pyridine
Overview
Description
3-(3-Bromophenyl)pyridine is a brominated aromatic compound that features a pyridine ring substituted with a bromophenyl group at the 3-position. This structure is related to various compounds studied for their potential applications in organic synthesis, luminescent properties, and biological activities. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications due to its reactivity in various coupling reactions.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized, demonstrating the potential for creating complex structures from bromophenyl pyridines . Additionally, a method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines has been reported, which involves an iodine-mediated cyclization step . These methods highlight the synthetic utility of bromophenyl pyridines in constructing heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of bromophenyl pyridines and their derivatives has been extensively studied using X-ray diffraction, which provides detailed information on the intermolecular interactions and crystal packing . For example, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined, revealing a triclinic space group and specific bond lengths and angles . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Bromophenyl pyridines are key intermediates in various chemical reactions. They can undergo nucleophilic aromatic substitution (SNAr) to form bromo(methylthio)pyridines, which are precursors to thienopyridines . Additionally, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, showcasing the versatility of bromophenyl pyridines in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl pyridines are influenced by their molecular structure. Density functional theory (DFT) studies provide insights into the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, which are indicative of the molecule's reactivity and potential bioactivity . The luminescent properties of cyclometalated complexes containing bromophenyl pyridine ligands have also been investigated, with emission peaks observed under UV irradiation . These properties are essential for the development of new materials and pharmaceuticals.
Scientific Research Applications
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: 3-(3-Bromophenyl)pyridine is used in the synthesis of biologically active pyridine derivatives . These derivatives have been tested as antimicrobial agents .
- Methods of Application or Experimental Procedures: The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide afforded the corresponding pyridinethione which was used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .
- Results or Outcomes: The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans . Compounds 12a and 15 demonstrated the highest inhibition zone, with maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively . Compound 12a prevented the growth of E. coli, at MIC level of 0.0195 mg/mL, and B. mycoides and C. albicans at MIC level below than 0.0048 mg/mL, respectively . Additionally, compound 15 prevented the visible growth of E. coli, B. mycoides, and C. albicans at MIC values of >0.0048, 0.0098, and 0.039 mg/mL, respectively .
Safety And Hazards
properties
IUPAC Name |
3-(3-bromophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUIVUBQMBPYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522347 | |
Record name | 3-(3-Bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)pyridine | |
CAS RN |
4422-32-6 | |
Record name | 3-(3-Bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Bromophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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